

Spectroscopic Profile of 7-Hydroxy-4-phenylcoumarin: A Technical Guide

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Compound of Interest

Compound Name: 7-Hydroxy-4-phenylcoumarin

Cat. No.: B181766

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the synthetically valuable coumarin derivative, **7-Hydroxy-4-phenylcoumarin**. The document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics of this compound, supported by generalized experimental protocols for data acquisition. This information is crucial for the unambiguous identification, purity assessment, and structural elucidation of **7-Hydroxy-4-phenylcoumarin** in various research and development settings.

Chemical Structure

The foundational step in any spectroscopic analysis is the understanding of the molecule's structure. Below is a graphical representation of **7-Hydroxy-4-phenylcoumarin**, generated using the DOT language.

Caption: Chemical structure of **7-Hydroxy-4-phenylcoumarin**.

Spectroscopic Data

While direct access to the raw spectral data for **7-Hydroxy-4-phenylcoumarin** can be limited without specific database subscriptions, the following tables summarize the expected spectroscopic characteristics based on available information for this and structurally related compounds. The data is compiled from various sources, including the PubChem database

entry for CID 5357479, which indicates the availability of spectra from commercial suppliers like Aldrich Chemical Company.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ^1H NMR Spectral Data for **7-Hydroxy-4-phenylcoumarin**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~10.0 - 11.0	Singlet	1H	Ar-OH
~7.4 - 7.8	Multiplet	5H	Phenyl-H
~7.3 - 7.5	Doublet	1H	H-5
~6.8 - 7.0	Doublet of Doublets	1H	H-6
~6.7 - 6.9	Doublet	1H	H-8
~6.1 - 6.3	Singlet	1H	H-3

Table 2: Predicted ^{13}C NMR Spectral Data for **7-Hydroxy-4-phenylcoumarin**

Chemical Shift (δ , ppm)	Assignment
~160 - 162	C-2 (C=O)
~160 - 162	C-7
~155 - 157	C-8a
~154 - 156	C-4
~134 - 136	C-1' (Phenyl)
~128 - 130	C-2', C-6' (Phenyl)
~127 - 129	C-3', C-5' (Phenyl)
~126 - 128	C-4' (Phenyl)
~125 - 127	C-5
~113 - 115	C-4a
~111 - 113	C-3
~110 - 112	C-6
~102 - 104	C-8

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Expected IR Absorption Bands for **7-Hydroxy-4-phenylcoumarin**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3200 - 3600	Broad	O-H stretch (phenolic)
1680 - 1720	Strong	C=O stretch (lactone)
1580 - 1620	Medium-Strong	C=C stretch (aromatic and pyrone ring)
1450 - 1550	Medium	C=C stretch (aromatic)
1200 - 1300	Strong	C-O stretch (lactone)
1100 - 1200	Medium	C-O stretch (phenol)
700 - 800	Strong	C-H bend (out-of-plane, aromatic)

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule and is particularly useful for conjugated systems.

Table 4: Expected UV-Vis Absorption Maxima for **7-Hydroxy-4-phenylcoumarin**

Wavelength (λ_{max} , nm)	Molar Absorptivity (ϵ)	Solvent	Assignment
~320 - 340	-	Methanol/Ethanol	$\pi \rightarrow \pi^*$ transition (cinnamoyl system)
~220 - 240	-	Methanol/Ethanol	$\pi \rightarrow \pi^*$ transition (aromatic system)

Note: Molar absorptivity values are not readily available in public databases.

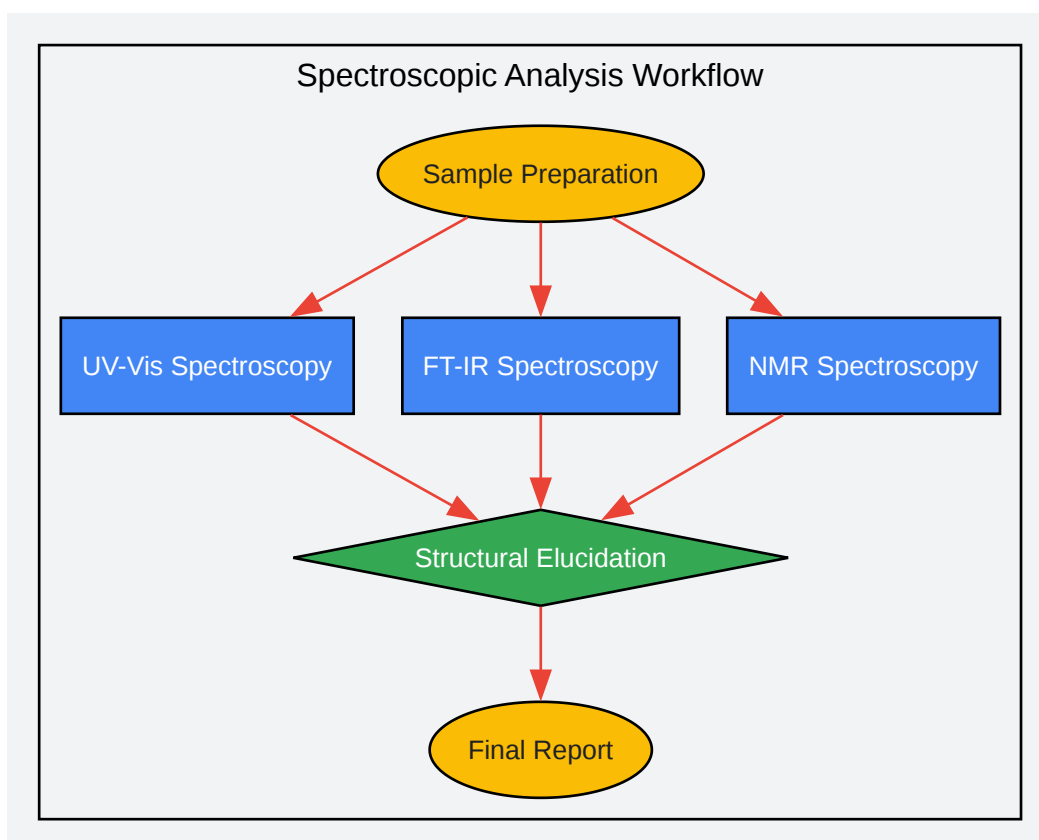
Experimental Protocols

The following sections detail generalized experimental procedures for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory

practices for the analysis of organic compounds.

General Workflow for Spectroscopic Analysis

The logical flow for the spectroscopic characterization of a synthesized or isolated compound like **7-Hydroxy-4-phenylcoumarin** is depicted in the following diagram.



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Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

NMR Spectroscopy

- Instrumentation: A high-field NMR spectrometer (e.g., 300-600 MHz) is typically used.
- Sample Preparation: Approximately 5-10 mg of **7-Hydroxy-4-phenylcoumarin** is dissolved in a deuterated solvent (e.g., DMSO- d_6 , $CDCl_3$, or Acetone- d_6) in an NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the hydroxyl proton.

- **^1H NMR Acquisition:** Standard proton NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. The spectral width is set to cover the expected range of proton chemical shifts (typically 0-12 ppm).
- **^{13}C NMR Acquisition:** Carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required due to the lower natural abundance of ^{13}C .
- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

FT-IR Spectroscopy

- **Instrumentation:** A Fourier Transform Infrared (FT-IR) spectrometer is used.
- **Sample Preparation:** As **7-Hydroxy-4-phenylcoumarin** is a solid, several methods can be employed:
 - **KBr Pellet:** A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg) and pressed into a thin, transparent pellet.
 - **Attenuated Total Reflectance (ATR):** A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact. This method requires minimal sample preparation.
- **Data Acquisition:** A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded first. The sample is then placed in the beam path, and the sample spectrum is recorded. The final spectrum is typically presented in terms of transmittance or absorbance versus wavenumber (cm^{-1}).

UV-Vis Spectroscopy

- **Instrumentation:** A dual-beam UV-Vis spectrophotometer is used.
- **Sample Preparation:** A dilute solution of **7-Hydroxy-4-phenylcoumarin** is prepared in a UV-transparent solvent, such as methanol or ethanol. The concentration is adjusted to ensure

that the absorbance at the λ_{max} is within the linear range of the instrument (typically between 0.1 and 1.0).

- **Data Acquisition:** The spectrophotometer is first zeroed with a cuvette containing the pure solvent (the blank). The sample solution is then placed in the sample beam path, and the absorbance is measured over a specific wavelength range (e.g., 200-600 nm). The wavelength of maximum absorbance (λ_{max}) is then determined from the resulting spectrum.

This guide provides a foundational understanding of the spectroscopic properties of **7-Hydroxy-4-phenylcoumarin**. For definitive structural confirmation and analysis, it is always recommended to acquire and interpret the full spectral data under controlled experimental conditions.

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